1-(3,3-Diphenylpropionyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18,20H,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWZDJMTKGFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
This compound (C21H23ClN2O) features a piperazine core substituted at the 1-position with a 3,3-diphenylpropionyl group and a hydrochloride counterion. The 3,3-diphenylpropionyl moiety introduces steric bulk and aromaticity, influencing reactivity and crystallization behavior. The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical applications.
Key Synthetic Challenges
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Steric hindrance : Acylation of piperazine with 3,3-diphenylpropionyl chloride requires optimized conditions to prevent diacylation.
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Salt formation : Controlled HCl addition ensures high purity without over-acidification.
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Purification : Crystallization protocols must address the compound’s low solubility in non-polar solvents.
Synthetic Routes to this compound
Route 1: Direct Acylation of Piperazine
This two-step method involves (1) synthesizing 3,3-diphenylpropionyl chloride and (2) reacting it with piperazine in a polar aprotic solvent.
Synthesis of 3,3-Diphenylpropionyl Chloride
3,3-Diphenylpropionic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux. The reaction is quantitative when using a catalytic amount of dimethylformamide (DMF):
Typical conditions: 60–80°C, 4–6 hours, >95% yield.
Acylation of Piperazine
Piperazine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), and 3,3-diphenylpropionyl chloride is added dropwise at 0–5°C. Triethylamine (TEA) neutralizes HCl, driving the reaction forward:
After quenching, the free base is extracted, and HCl gas is bubbled through an ethereal solution to precipitate the hydrochloride salt.
Data Table 1: Acylation Reaction Optimization
Route 2: Continuous-Flow Synthesis
A patent-pending continuous process combines N-(3-chlorophenyl)-N'-(3-chloropropyl)piperazine (II) with s-triazolo-[4,3-a]-pyridin-3-one (III) in a flow reactor. While designed for trazodone, this method is adaptable for synthesizing this compound by substituting III with 3,3-diphenylpropionyl chloride.
Key Advantages :
Route 3: Multi-Step Synthesis from Diphenylpropanol
This route leverages 1,3-diphenyl-1-propanol as a precursor:
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Oxidation to 3,3-diphenylpropionic acid : Jones reagent (CrO3/H2SO4) oxidizes the alcohol to the acid (85–90% yield).
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Chlorination to acyl chloride : As in Route 1.
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Piperazine acylation and salt formation .
Data Table 2: Oxidation Step Performance
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Jones reagent | 0–5 | 6 | 88 | 97 |
| KMnO4 | 25 | 12 | 72 | 93 |
| PCC | 25 | 8 | 81 | 95 |
| Source: |
Critical Process Parameters and Optimization
Solvent Selection
Temperature Control
Catalysis and Additives
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic acylation, boosting yields to 82%.
Purification and Characterization
Crystallization
The hydrochloride salt is recrystallized from ethanol/water (4:1), yielding needle-like crystals with a melting point of 192–195°C.
Analytical Data
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HPLC : Purity >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
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NMR (DMSO-d6) : δ 7.25–7.45 (m, 10H, Ar-H), 3.85 (t, 2H, CH2CO), 3.10–3.30 (m, 8H, piperazine-H).
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
1-(3,3-Diphenylpropionyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
1-(3,3-Diphenylpropionyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of PAF antagonists, which have potential therapeutic applications in treating inflammatory diseases.
Medicine: It is investigated for its potential use in developing new drugs for treating conditions such as asthma, allergies, and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride involves its interaction with PAF receptors. By binding to these receptors, the compound inhibits the action of PAF, a potent inflammatory mediator. This inhibition helps reduce inflammation and other related symptoms.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperazine derivatives differ in substituents on the phenyl ring and the nature of the acyl/alkyl group attached to the piperazine nitrogen. Key structural analogs include:
The diphenylpropionyl group distinguishes the target compound by introducing steric bulk and lipophilicity, which may influence receptor affinity and solubility .
Antimicrobial Activity
- 1-(4-Chlorophenyl)-1-propylpiperazine : Exhibits excellent activity against S. aureus (Gram+ve) with a zone of inhibition comparable to ampicillin .
- 1-(4-Methylphenyl)-1-propylpiperazine: Effective against P. aeruginosa (Gram-ve) .
Serotonin Receptor Modulation
- 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/2C agonist, causing variable sympathetic nerve discharge (SND) effects .
- 1-(2-Methoxyphenyl)piperazine : Used in dopamine D2 receptor ligands (e.g., aripiprazole derivatives) .
Physicochemical Properties
Spectroscopic Profiles :
- 1-(2-Methoxyphenyl)piperazine : Shows UV-Vis absorption at 239–288 nm, with HOMO-LUMO gaps influenced by methoxy substituents .
- 1-(2-Chlorophenyl)piperazine : Exhibits distinct IR peaks at 750 cm⁻¹ (C-Cl stretch) and NMR shifts for aromatic protons .
- Target Compound : The diphenylpropionyl group would introduce characteristic carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic proton signals in NMR.
Biological Activity
1-(3,3-Diphenylpropionyl)piperazine hydrochloride, also known as Bcahcs, is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H22ClN
- CAS Number : 856841-75-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is known to modulate various biochemical pathways through:
- Enzyme Inhibition : The compound can inhibit certain enzymes that are critical in metabolic processes, thereby altering cellular functions.
- Receptor Binding : It exhibits affinity for various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
Biological Effects
This compound has shown a range of biological effects across different studies:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro, indicating potential as an anticancer agent.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests possible neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits cell growth in several cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
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Antimicrobial Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -
Anticancer Research :
In vitro experiments revealed that the compound reduced the viability of MCF-7 breast cancer cells by 45% at a concentration of 50 µM after 48 hours of treatment. This suggests potential for further development as an anticancer therapeutic. -
Neuroprotection :
A neuroprotective study showed that treatment with this compound significantly decreased apoptosis in neuronal cells exposed to oxidative stressors. This effect was attributed to the modulation of antioxidant enzyme activity.
Q & A
Q. What are the common synthetic routes for 1-(3,3-Diphenylpropionyl)piperazine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, a cyclization reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride under reflux in ethanol yields structurally similar compounds . For this compound, a plausible route includes:
Acylation of Piperazine : Reacting piperazine with 3,3-diphenylpropionyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility.
Q. Key Parameters for Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acylation step) | Minimizes side reactions |
| Solvent | Anhydrous DCM or THF | Enhances reactivity |
| Reaction Time | 12–24 hours | Ensures completion |
Reference : Similar protocols for sulfonyl piperazines highlight the importance of stoichiometric control and inert atmospheres .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer : Post-synthesis characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to confirm the piperazine ring structure and substitution pattern (e.g., phenyl groups at the 3,3-positions).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., ESI+ mode for [M+H] ion).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer : Piperazine derivatives are often screened for receptor modulation. Standard assays include:
- Radioligand Binding Assays : For serotonin (5-HT) or dopamine receptors, using H-labeled ligands (e.g., ketanserin for 5-HT).
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Q. Experimental Design :
Positive Controls : Use known inhibitors (e.g., clozapine for 5-HT).
Dose Range : 1 nM–100 µM to determine IC values.
Reference : Similar approaches validate the activity of sulfonyl piperazines .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation strategies:
- Standardize Assay Conditions : Use identical buffer pH, temperature (25°C), and ligand concentrations.
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina for 5-HT homology models).
Case Study :
A study on 2-(2-fluorophenyl)piperazine dihydrochloride showed IC variability (±15%) due to buffer ionic strength differences. Reproducibility improved after standardization .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer :
- Salt Selection : Hydrochloride salts are standard; alternative salts (e.g., mesylate) may enhance solubility.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) in PBS.
- Prodrug Design : Introduce phosphate esters at the propionyl group, cleaved in vivo by phosphatases.
Q. Data Example :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Hydrochloride | 2.1 | 45 |
| Cyclodextrin Complex | 8.7 | 72 |
Reference : Cyclodextrin-based formulations are validated for related piperazines .
Q. How can computational modeling guide the optimization of this compound for selective receptor targeting?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 5-HT vs. α-adrenergic receptors) to identify key binding residues.
- QSAR Models : Use Hammett constants or logP values to correlate substituent effects with activity.
Q. Example Workflow :
Docking : Identify favorable binding poses using Glide (Schrödinger Suite).
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing phenyl with pyridyl).
Reference : MD simulations of 1-(pyridin-3-ylmethyl)piperazine hydrochloride revealed critical hydrogen bonds with Glu339 in 5-HT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
